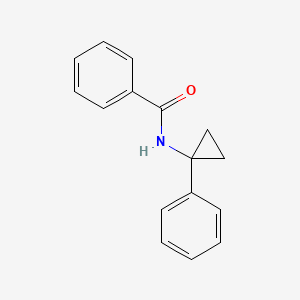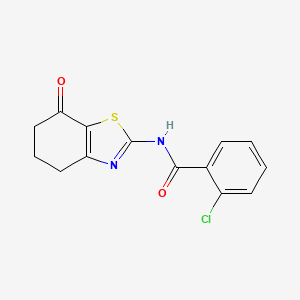
N-(1-phenylcyclopropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylcyclopropyl)benzamide, also known as PCP benzamide, is a chemical compound that belongs to the class of arylcyclohexylamines. It was first synthesized in 2003 by a group of researchers at the University of California, San Francisco. Since then, it has gained significant attention from the scientific community due to its potential applications in research and medicine.
作用机制
The exact mechanism of action of N-(1-phenylcyclopropyl)benzamide benzamide is not fully understood, but it is believed to act as a partial agonist of dopamine and serotonin receptors. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound benzamide has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on dopamine and serotonin receptors. It has also been shown to have antipsychotic and anti-inflammatory effects in animal models.
实验室实验的优点和局限性
One advantage of using N-(1-phenylcyclopropyl)benzamide benzamide in lab experiments is its potential as a modulator of dopamine and serotonin receptors, making it a useful tool in studying the role of these receptors in various physiological and pathological processes. However, one limitation is the lack of information on its long-term effects and potential toxicity, which may limit its use in clinical applications.
未来方向
There are several potential future directions for research on N-(1-phenylcyclopropyl)benzamide benzamide, including further investigation of its mechanism of action, its potential as a treatment for mood disorders, and its effects on other neurotransmitter systems. Additionally, studies investigating the long-term effects and potential toxicity of this compound benzamide may provide valuable information for its use in clinical applications.
Conclusion:
In conclusion, this compound benzamide is a promising chemical compound with potential applications in scientific research and medicine. Its ability to modulate dopamine and serotonin receptors makes it a useful tool in studying the role of these receptors in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and potential long-term effects.
合成方法
The synthesis of N-(1-phenylcyclopropyl)benzamide benzamide involves the reaction of 1-phenylcyclopropylamine with benzoyl chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound benzamide as a white crystalline powder. The purity of the compound can be improved through recrystallization or column chromatography.
科学研究应用
N-(1-phenylcyclopropyl)benzamide benzamide has been used in various scientific research studies due to its potential as a modulator of dopamine and serotonin receptors. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders. Additionally, this compound benzamide has been used in studies investigating the role of dopamine and serotonin receptors in drug addiction and withdrawal.
属性
IUPAC Name |
N-(1-phenylcyclopropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-15(13-7-3-1-4-8-13)17-16(11-12-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKQMTVHJDHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4R*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-methylpiperidine-3,4-diol](/img/structure/B5677738.png)
![4-{2-oxo-2-[2-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5677746.png)
![1-[(2-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5677747.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(2-methylphenyl)propanoyl]-3-pyrrolidinol](/img/structure/B5677764.png)
![2-methoxy-4-{(1E)-3-[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-propen-1-yl}phenol](/img/structure/B5677771.png)

![1-(4-chlorophenyl)-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5677789.png)
![ethyl 4-[(4-hydroxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5677802.png)
![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5677814.png)
![2-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5677819.png)
![1-(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5677823.png)
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677830.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-({[3-(methylthio)phenyl]amino}carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5677832.png)